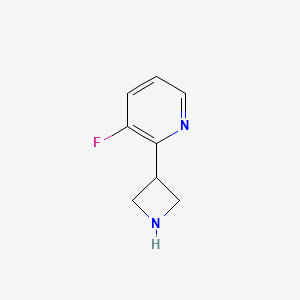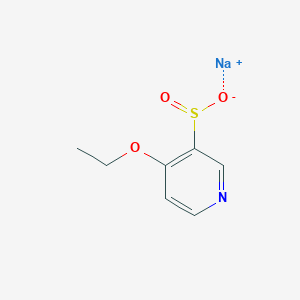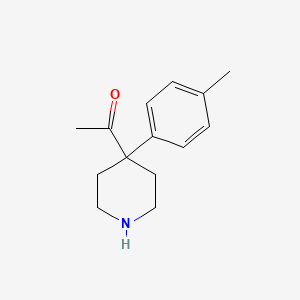
1-(4-(p-Tolyl)piperidin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(p-Tolyl)piperidin-4-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a p-tolyl group attached to the piperidine ring, which is further connected to an ethanone group. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
準備方法
The synthesis of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 4-piperidone under controlled conditions to yield the desired product. Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of p-tolylboronic acid with 4-bromopiperidine in the presence of a palladium catalyst to form the target compound.
Industrial production methods often utilize one-pot, solvent-free, and catalyst-free synthesis techniques under microwave irradiation. This approach offers significant improvements in terms of reaction time, yield, and environmental impact .
化学反応の分析
1-(4-(p-Tolyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
科学的研究の応用
1-(4-(p-Tolyl)piperidin-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and pharmaceuticals.
Biology: It serves as a precursor in the development of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists for certain receptors, such as the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and exerting its biological effects.
類似化合物との比較
1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be compared with other similar piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share a similar piperidine core structure but differ in their substituents, which can significantly impact their biological activity and applications
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-[4-(4-methylphenyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(12(2)16)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |
InChIキー |
QSNLRGHNXOYCBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


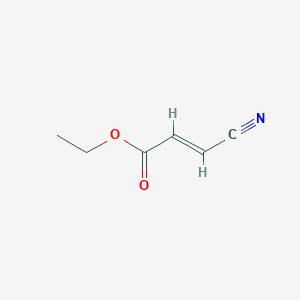
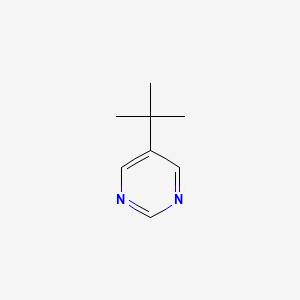
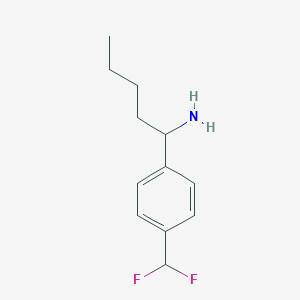
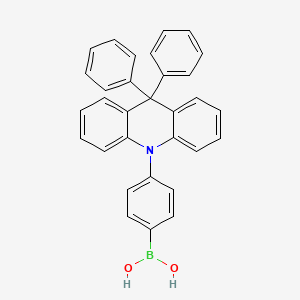
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
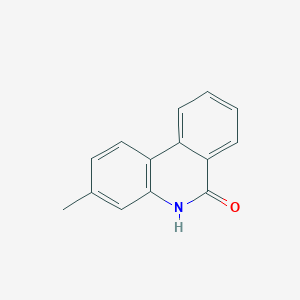
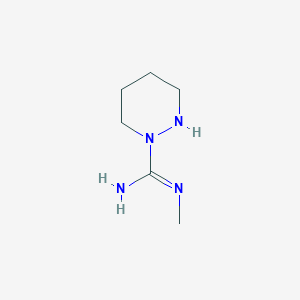
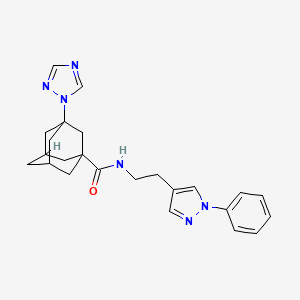
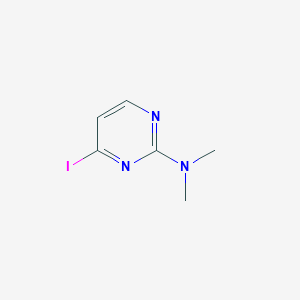
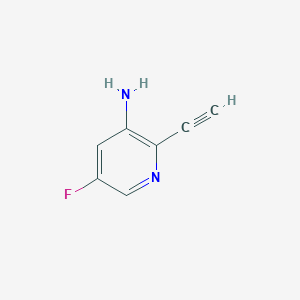
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
